[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)
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Overview
Description
[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane) is a complex organic compound that features a unique structure combining anthracene and triphenylsilane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane) typically involves a multi-step process. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene moiety, where reagents like bromine (Br₂) or nitric acid (HNO₃) introduce substituents at specific positions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst under mild pressure.
Substitution: Br₂ in carbon tetrachloride (CCl₄) or HNO₃ in sulfuric acid (H₂SO₄).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Scientific Research Applications
[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic devices such as LEDs and OPVs.
Mechanism of Action
The mechanism by which [Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane) exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets and pathways, including:
Electron Transport: Facilitates electron transport in organic electronic devices.
Fluorescence: Exhibits strong fluorescence, making it useful in imaging applications.
Energy Transfer: Participates in energy transfer processes in photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar electronic properties.
Triphenylsilane: A silane derivative with applications in organic synthesis.
Anthraquinone: An oxidized form of anthracene with different chemical properties.
Uniqueness
[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane) is unique due to its combination of anthracene and triphenylsilane moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics.
Properties
CAS No. |
920983-12-6 |
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Molecular Formula |
C54H42Si2 |
Molecular Weight |
747.1 g/mol |
IUPAC Name |
triphenyl-[2-[10-(2-triphenylsilylethenyl)anthracen-9-yl]ethenyl]silane |
InChI |
InChI=1S/C54H42Si2/c1-7-23-43(24-8-1)55(44-25-9-2-10-26-44,45-27-11-3-12-28-45)41-39-53-49-35-19-21-37-51(49)54(52-38-22-20-36-50(52)53)40-42-56(46-29-13-4-14-30-46,47-31-15-5-16-32-47)48-33-17-6-18-34-48/h1-42H |
InChI Key |
LGEUVQCQQDNVFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=C[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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